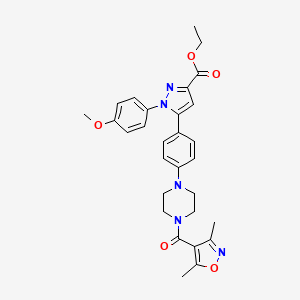

ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate

Description

Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate is a synthetic heterocyclic compound combining pyrazole, isoxazole, and piperazine moieties. The compound’s design integrates a pyrazole core substituted with a 4-methoxyphenyl group, a piperazine-linked aromatic system, and a 3,5-dimethylisoxazole carbonyl group. Such features are common in medicinal chemistry for optimizing bioavailability and target binding .

Properties

Molecular Formula |

C29H31N5O5 |

|---|---|

Molecular Weight |

529.6 g/mol |

IUPAC Name |

ethyl 5-[4-[4-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]phenyl]-1-(4-methoxyphenyl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C29H31N5O5/c1-5-38-29(36)25-18-26(34(30-25)23-10-12-24(37-4)13-11-23)21-6-8-22(9-7-21)32-14-16-33(17-15-32)28(35)27-19(2)31-39-20(27)3/h6-13,18H,5,14-17H2,1-4H3 |

InChI Key |

CNCNNTWPKCSGTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=C(ON=C4C)C)C5=CC=C(C=C5)OC |

Origin of Product |

United States |

Preparation Methods

Formation of Ethyl 1-(4-Methoxyphenyl)-1H-Pyrazole-3-Carboxylate

The synthesis begins with the reaction of ethyl acetoacetate (1a) and 4-methoxybenzoyl chloride to form ethyl 3-(4-methoxyphenyl)-3-oxopropanoate (2a) . Subsequent treatment with hydrazine hydrate in ethanol at 80°C induces cyclization, yielding ethyl 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate (3a) . Key parameters include:

- Reagent ratios : Hydrazine hydrate (3.2 equiv) ensures complete conversion of the β-keto ester.

- Solvent system : Ethanol facilitates both solubility and reflux conditions.

- Yield : 85–92% after recrystallization with ethyl acetate.

Characterization Data :

- 1H NMR (400 MHz, CDCl3) : δ 7.55 (d, 2H, J = 8.8 Hz, Ar-H), 6.92 (d, 2H, J = 8.8 Hz, Ar-H), 6.45 (s, 1H, pyrazole-H), 4.25 (q, 2H, J = 7.1 Hz, OCH2CH3), 3.82 (s, 3H, OCH3), 1.30 (t, 3H, J = 7.1 Hz, OCH2CH3).

- IR (KBr) : 1725 cm⁻¹ (C=O ester), 1605 cm⁻¹ (C=N pyrazole).

Acylation of Piperazine with 3,5-Dimethylisoxazole-4-Carbonyl Chloride

Synthesis of 3,5-Dimethylisoxazole-4-Carbonyl Chloride

3,5-Dimethylisoxazole-4-carboxylic acid is treated with thionyl chloride (SOCl2) under reflux to generate the corresponding acid chloride (6a) :

Coupling with Piperazine

The piperazine nitrogen in (5a) is acylated with (6a) under Schotten-Baumann conditions:

- Base : K2CO3 (1.5 equiv) in THF at 0°C.

- Stoichiometry : 1.2 equiv of (6a) to ensure complete reaction.

- Yield : 82% after recrystallization.

Final Product : Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate (7a) .

Optimization and Challenges

Regioselectivity in Pyrazole Formation

The use of hydrazine hydrate ensures 1,3-regioselectivity, as electron-donating groups (e.g., 4-methoxyphenyl) direct cyclization to the less substituted position. Alternative routes employing microwave irradiation reduce reaction times but require specialized equipment.

Purification of Hydrophilic Intermediates

Chromatographic purification of (5a) is critical due to the hydrophilicity of the piperazine group. Reverse-phase HPLC (C18 column, methanol:water gradient) achieves >95% purity.

Stability of Acid Chloride

(6a) is hygroscopic and must be stored under anhydrous conditions. In situ preparation minimizes decomposition.

Spectroscopic Characterization

1H NMR of (7a) (400 MHz, DMSO-d6):

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of nitro groups to amines.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various aryl or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial properties, making them candidates for drug development.

Industry

In industry, this compound may find applications in the development of new materials or as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural similarities with other pyrazole- and isoxazole-containing derivatives. For instance:

| Compound Name | Key Structural Differences | Pharmacological Relevance |

|---|---|---|

| Zygocaperoside (from Z. fabago) | Lacks pyrazole/isoxazole; contains glycosides | Antioxidant, anti-inflammatory |

| Isorhamnetin-3-O-glycoside | Flavonoid backbone; no nitrogen heterocycles | Anti-cancer, metabolic regulation |

| Lead/Zinc compounds (TRI data) | Inorganic metal ions | Industrial/environmental toxicity |

In contrast, industrial metal compounds (e.g., lead/zinc) lack organic functional groups critical for selective biological interactions .

Physicochemical and Spectroscopic Comparisons

The compound’s spectroscopic profile (e.g., UV, NMR) would differ significantly from simpler aromatic systems. For example:

- Pyrazole vs. Isoxazole Rings : Pyrazole’s two adjacent nitrogen atoms alter electron distribution compared to isoxazole’s oxygen-nitrogen system, affecting NMR chemical shifts and UV absorption .

- Piperazine Linkage : The piperazine group introduces conformational flexibility, which may reduce crystallinity compared to rigid glycosides like Zygocaperoside.

Research Findings and Limitations

Biological Activity

Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by a pyrazole core and various functional groups, positions it as a candidate for diverse biological applications. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 529.59 g/mol. The structural features include:

- Pyrazole Core : Provides a platform for biological activity.

- Isosazole Moiety : Contributes to its pharmacological properties.

- Piperazine Ring : Enhances solubility and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 529.59 g/mol |

| CAS Number | 1007482-89-4 |

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated moderate to good antiproliferative activity against various cancer cell lines, including hepatocellular carcinoma and breast cancer cells. The compound was shown to induce apoptosis in these cells, suggesting a mechanism of action linked to cell cycle arrest and programmed cell death .

The proposed mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation. The compound appears to target the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer . Additionally, its ability to modulate reactive oxygen species (ROS) levels may contribute to its cytotoxic effects .

Case Studies

-

Study on Colon Cancer Cell Lines :

A study evaluated the efficacy of this compound against colon cancer cell lines with specific mutations (KRAS and p53). Results indicated that the compound selectively inhibited the growth of mutated cells while sparing normal cell lines, highlighting its potential for targeted cancer therapy . -

Antiproliferative Assays :

In another investigation, various derivatives of pyrazole compounds were synthesized and tested for their antiproliferative activities. The ethyl ester derivative displayed significant activity with an IC50 value in the low micromolar range against several cancer types .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperazine ring and substituents on the pyrazole core have been shown to influence potency and selectivity significantly.

Table 2: SAR Findings

| Modification | Effect on Activity |

|---|---|

| Substituent on Pyrazole Core | Increased potency observed with electron-withdrawing groups |

| Piperazine Ring Modifications | Enhanced solubility and bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.